molecular formula C36H60O8 B600429 Ginsenoside Rk3 CAS No. 364779-15-7

Ginsenoside Rk3

Cat. No. B600429
CAS RN: 364779-15-7
M. Wt: 620.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside Rk3 is one of the major active components of ginseng . It is isolated from the root of Panax notoginseng and is present in the roots of Panax ginseng herbs . Ginsenoside Rk3 is a promising candidate to regulate skin pigments and exert anti-photoaging effects on skin physiology .


Synthesis Analysis

Ginsenoside Rk3 is a product of the ginseng plant, specifically found in its roots . The synthesis of ginsenosides like Rk3 involves a complex biosynthetic pathway within the ginseng plant .


Molecular Structure Analysis

The molecular formula of Ginsenoside Rk3 is C36H60O8 .


Chemical Reactions Analysis

Ginsenoside Rk3 has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also reduces cell viability, inhibits both cell proliferation and colony formation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 .


Physical And Chemical Properties Analysis

Ginsenoside Rk3 is a triterpene saponin . It significantly inhibits TNF-α-induced NF-κB transcriptional activity, with an IC50 of 14.24±1.30 μM in HepG2 cells .

Scientific Research Applications

Anti-Photoaging and Anti-Inflammatory Effects

Ginsenoside Rk3 is a major active component of ginseng, a plant widely cultivated in China and Korea . It has been found to have anti-photoaging effects on skin physiology . When mixed with a cream and applied to the skin of mice, Ginsenoside Rk3 showed significant anti-photoaging and anti-inflammatory effects, even under UV irradiation for 12 weeks . It inhibited the decrease in water and hydroxyproline levels in skin tissues and the loss of superoxide dismutase and glutathione peroxidase activities in the blood .

Inhibition of Thrombosis

Ginsenoside Rk3 has been found to have anti-thrombotic effects . It inhibits the dense tubular system Ca2+, lowering platelet activity by inactivating the integrin αIIb/β3 and reducing the binding of fibrinogen .

Anticancer Effects

Ginsenoside Rk3 has shown anticancer effects on non-small cell lung cancer . It reduced cell viability, inhibited both cell proliferation and colony formation, and induced G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 .

Production of Rare Ginsenosides

Ginsenoside Rk3 can be obtained through the heat treatment of Gynostemma pentaphyllum . The glycosidic bond at the 20 positions could be cleaved by ginsenoside Rb3 to form ginsenoside Rd, which, in turn, gave rise to ginsenoside Rg3 (S) and Rg3 ® . This transformation process occurs in a weak acidic environment provided by G. pentaphyllum itself, without the involvement of endogenous enzymes .

Safety And Hazards

Ginsenoside Rk3 is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may pose a possible risk of impaired fertility and harm to unborn children .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFIVJSCUOFNT-QXPABTKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rk3

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